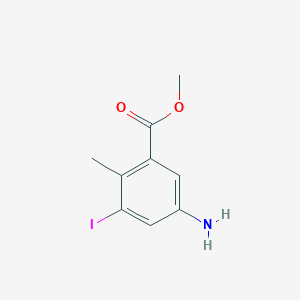
tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols.
Applications De Recherche Scientifique
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-hydroxyphenyl)carbamate
- tert-Butyl N-(3-methoxyphenyl)carbamate
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
Uniqueness
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination provides additional reactivity and selectivity in chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(16-4)10(8)14/h5-7,14H,1-4H3,(H,13,15) |
Clé InChI |
KENBGUJPCAIZIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)
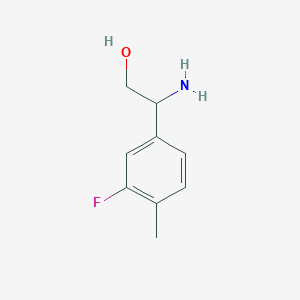
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)

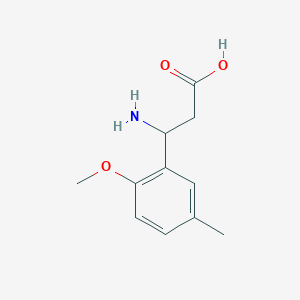
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
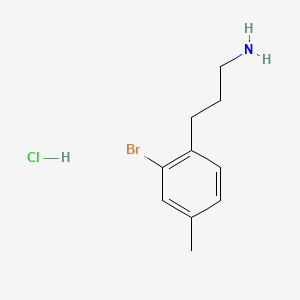
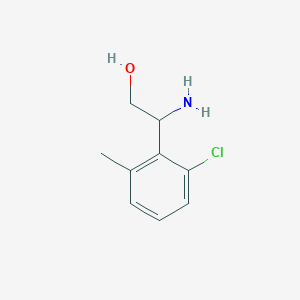
aminehydrochloride](/img/structure/B13549002.png)

